4-Ethyl-1,3-oxazole-2-carboxylic acid
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Overview
Description
4-Ethyl-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole ring with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For example, the use of Deoxo-Fluor® in flow synthesis has been shown to improve the conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-Ethyl-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The carboxylic acid group can form ionic bonds with positively charged residues in the active sites of enzymes, enhancing its binding affinity .
Comparison with Similar Compounds
1,3-Oxazole-4-carboxylic acid: Similar structure but lacks the ethyl group at the 4-position.
2-Methyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group.
4-Methyl-1,3-oxazole-2-carboxylic acid: Contains a methyl group at the 4-position instead of an ethyl group.
Uniqueness: 4-Ethyl-1,3-oxazole-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
4-ethyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) |
InChI Key |
CLMKGVBILXLZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)C(=O)O |
Origin of Product |
United States |
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